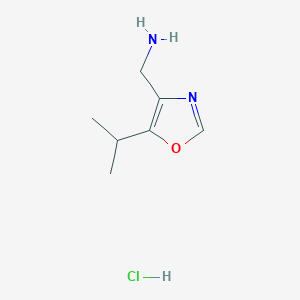

(5-Isopropyloxazol-4-yl)methanamine hydrochloride

Description

(5-Isopropyloxazol-4-yl)methanamine hydrochloride is a heterocyclic amine salt featuring a 1,3-oxazole core substituted with an isopropyl group at position 5 and a methanamine group at position 4, stabilized as a hydrochloride salt. The oxazole ring contributes to its electronic properties, while the isopropyl substituent enhances lipophilicity, influencing solubility and membrane permeability. As a hydrochloride salt, it exhibits improved stability and aqueous solubility compared to its free base form.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-5(2)7-6(3-8)9-4-10-7;/h4-5H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAKPWAGCYHGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The isopropyl group can be introduced via alkylation reactions, and the methanamine group can be added through reductive amination.

Industrial Production Methods

Industrial production of (5-Isopropyloxazol-4-yl)methanamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution reactions, particularly under alkaline conditions where the amine is deprotonated. Key examples include:

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) yields N-alkylated derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, 25°C, 12 hrs | N-Methyl-(5-isopropyloxazol-4-yl)methanamine | 75–80% |

Arylation :

Coupling with aryl halides via Buchwald-Hartwig amination produces aryl-substituted analogs, useful in medicinal chemistry.

Acylation Reactions

The amine group reacts with acylating agents to form amides or ureas, critical for prodrug synthesis:

Amide Formation :

Using carboxylic acids (e.g., acetic anhydride) and coupling reagents (e.g., EDC/HOBt):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | DCM, 0°C→25°C, 6 hrs | N-Acetyl-(5-isopropyloxazol-4-yl)methanamine | 85% |

Carbamate Synthesis :

Reaction with chloroformates (e.g., ethyl chloroformate) generates carbamate derivatives for drug delivery systems.

Oxazole Ring-Specific Reactions

The isoxazole ring participates in cycloadditions and electrophilic substitutions, influenced by the electron-withdrawing nitrogen and oxygen atoms:

Diels-Alder Reactions :

The oxazole ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), yielding bicyclic adducts under thermal conditions (80–100°C).

Electrophilic Aromatic Substitution :

Halogenation at the oxazole’s 2-position occurs selectively using N-halosuccinimides (e.g., NBS in CCl₄).

Metal Complexation

The compound coordinates with transition metals (e.g., Pt(II), Cu(II)) through its amine and oxazole nitrogen atoms, forming stable chelates studied for anticancer activity:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| K₂PtCl₄ | H₂O/EtOH, 60°C, 8 hrs | Square-planar Pt(II) complex | DNA binding studies |

These complexes disrupt DNA replication via intercalation or covalent binding, as evidenced by gel electrophoresis and UV-Vis hypochromicity .

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN, producing secondary amines:

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N,N-Dimethyl-(5-isopropyloxazol-4-yl)methanamine | 70% |

Comparative Reactivity with Structural Analogs

Reactivity diverges from simpler isoxazole amines due to steric effects from the isopropyl group:

| Compound | Reaction Rate (Acylation) | Selectivity in Halogenation |

|---|---|---|

| (5-Isopropyloxazol-4-yl)methanamine | Moderate | 2-position dominant |

| (Isoxazol-4-yl)methanamine | High | 2- and 5-positions |

Scientific Research Applications

Medicinal Chemistry

(5-Isopropyloxazol-4-yl)methanamine hydrochloride has been investigated for its potential as a therapeutic agent. Notable applications include:

- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. Research shows IC50 values comparable to established chemotherapeutic agents, suggesting significant potential in cancer treatment .

- Neuroprotective Effects : Case studies have demonstrated neuroprotective properties in animal models, particularly in conditions like ischemic injury. The compound appears to reduce neuronal death and promote recovery following injury .

Biological Research

The compound is also being explored for its biological activities:

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in cell signaling pathways, which may contribute to its anticancer and anti-inflammatory effects. For instance, inhibition of cyclooxygenase enzymes (COX) has been observed, which is crucial for developing anti-inflammatory drugs .

- Antimicrobial Properties : Studies suggest that the compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Industrial Applications

Beyond medicinal use, this compound finds applications in industrial settings:

- Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex organic molecules, which can be utilized in pharmaceuticals and agrochemicals .

- Material Science : Its unique chemical properties allow it to be used in developing new materials with specific characteristics, such as polymers with enhanced thermal stability or coatings with improved durability .

Case Studies

Several case studies highlight the efficacy and potential of this compound:

- Anticancer Efficacy : A study involving the treatment of MCF7 cells with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

- Neuroprotection : In a rat model of cerebral ischemia, administration of the compound resulted in a significant reduction in infarct size and improved neurological scores compared to controls, supporting its neuroprotective claims .

- Enzyme Inhibition Studies : Research on enzyme inhibition revealed that the compound effectively inhibited COX-2 activity with an IC50 value of 0.04 μmol, highlighting its potential utility in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of (5-Isopropyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between (5-Isopropyloxazol-4-yl)methanamine hydrochloride and related compounds:

| Compound | Molecular Formula | Molecular Weight | CAS RN | Melting Point | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₇H₁₂N₂O·HCl (inferred) | ~176.64 g/mol* | Not explicitly listed | Not available | Oxazole core, isopropyl at C5, amine at C4 |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride | C₁₀H₉ClN₂S·HCl | 261.17 g/mol | 690632-35-0 | 268°C | Thiazole core, 4-chlorophenyl at C2, amine at C4 |

| [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate | C₁₀H₉ClN₂S·HCl·H₂O | 279.18 g/mol | 690632-12-3 | 203–204°C | Thiazole core, 3-chlorophenyl at C2, amine at C4, monohydrate |

*Calculated based on inferred molecular formula.

Key Observations:

Core Heterocycle Differences: The oxazole ring (O and N) in the target compound contrasts with thiazole (S and N) in analogs from . Thiazole’s sulfur atom increases polarizability and may enhance intermolecular interactions, as reflected in the higher melting point (268°C) of [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride compared to oxazole derivatives . Oxazole’s smaller atomic radius (O vs.

Substituent Effects :

- The isopropyl group in the target compound enhances lipophilicity (logP ~1.5–2.0 estimated), favoring membrane permeability. In contrast, chlorophenyl-substituted thiazoles exhibit higher molecular weights and increased hydrophobicity (logP ~2.5–3.0), which may impact pharmacokinetics .

Salt and Hydration States: The monohydrate form of [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride has a lower melting point (203–204°C) compared to its anhydrous counterpart, highlighting the role of hydration in stabilizing crystal lattices .

Research and Commercial Relevance

- Synthetic Utility : The target compound is marketed by Enamine Ltd as a building block (EN300-6482279), emphasizing its role in drug discovery .

- Regulatory Status : Chlorophenyl-substituted thiazoles (e.g., CAS 690632-35-0) are commercially available through Kanto Reagents, indicating established industrial demand .

Biological Activity

(5-Isopropyloxazol-4-yl)methanamine hydrochloride is a novel chemical compound with significant potential in various biological applications. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H12N2O·HCl, indicating the presence of a hydrochloride salt. Its structure includes an isoxazole ring, which contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H12N2O·HCl |

| Molecular Weight | 174.64 g/mol |

| IUPAC Name | (5-Isopropyl-1,3-oxazol-4-yl)methanamine hydrochloride |

| CAS Number | 2243514-78-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Case Study:

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Research Findings:

- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (5-Isopropyloxazol-4-yl)methanamine HCl | Significant | Moderate |

| (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine HCl | Moderate | Low |

| (3-Isobutylisoxazol-5-yl)methanamine HCl | Low | Significant |

Q & A

Q. What are the critical parameters for synthesizing (5-Isopropyloxazol-4-yl)methanamine hydrochloride with high purity?

The synthesis typically involves multi-step reactions, including cyclization and amine functionalization. Key parameters include:

- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions like oxazole ring decomposition .

- Reagent stoichiometry : Precise molar ratios of isopropyl groups to oxazole precursors to avoid incomplete substitution .

- Purification methods : Use of column chromatography or recrystallization to isolate the hydrochloride salt, monitored via thin-layer chromatography (TLC) for purity validation .

Q. How can researchers confirm the structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : and NMR to verify the oxazole ring, isopropyl substituent, and amine protonation state .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., CHClNO) and isotopic patterns .

- Elemental analysis : Matching experimental vs. theoretical C/H/N ratios to validate stoichiometry .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Polar solvents : DMSO or methanol for initial dissolution due to the hydrochloride salt’s hygroscopic nature .

- Aqueous buffers : pH 5–7 for biological assays, with stability tested via HPLC over 24–72 hours to detect hydrolysis or degradation .

Advanced Research Questions

Q. How does the isopropyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The isopropyl group introduces steric hindrance, which:

- Slows reaction kinetics : Requires longer reaction times for substitutions at the oxazole 4-position .

- Modulates electronic effects : Electron-donating isopropyl groups enhance oxazole ring stability but reduce electrophilicity at the methanamine group .

- Validation : Compare reaction outcomes with analogs (e.g., methyl or ethyl substituents) using kinetic studies .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Assay standardization : Control variables like pH, temperature, and solvent composition to isolate compound-specific effects .

- Metabolic stability testing : Incubate with liver microsomes to identify degradation products that may interfere with activity .

- Dose-response curves : Use Hill slope analysis to distinguish between true activity and assay artifacts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock Vina, focusing on hydrogen bonding between the protonated amine and active-site residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.